molecular formula C7H12F3N B3284680 (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine CAS No. 790263-40-0

(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine

Cat. No.: B3284680
CAS No.: 790263-40-0
M. Wt: 167.17 g/mol
InChI Key: OHRMZVJKNLPGPX-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine (CAS 790263-40-0) is a high-value amine reagent that serves as a critical synthetic building block for the introduction of the trifluoroethylamine moiety into target molecules. The strategic incorporation of fluorine atoms and specifically the trifluoromethyl group is a cornerstone of modern medicinal chemistry, as it can significantly alter a compound's properties by enhancing metabolic stability, membrane permeability, and lipophilicity . This compound enables researchers to construct complex, functionalized α-trifluoromethyl amine compounds, which are privileged structures in the development of new bioactive molecules . As a key synthon, it is extensively used in organocatalytic asymmetric reactions, particularly in [3+2] cycloadditions with substrates like cinnamaldehyde and nitroolefins, to access chiral spirooxindole derivatives and other intricate pyrrolidine-based architectures with high stereoselectivity . These scaffolds are of great interest for discovering new therapeutic agents with potential activities, including protease inhibition, and anti-tumor effects . The compound is offered with the hydrochloride salt (CAS 1803600-88-5) for additional handling convenience . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c1-5(6-2-3-6)11-4-7(8,9)10/h5-6,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRMZVJKNLPGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of cyclopropyl ethylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of hydrogenation.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of cyclopropylamines in antimalarial therapies. The incorporation of trifluoroethyl groups has been shown to enhance the potency of compounds against Plasmodium falciparum, the parasite responsible for malaria. For instance, structure-activity relationship (SAR) studies indicate that modifications involving cyclopropyl and trifluoroethyl substituents can significantly improve metabolic stability and efficacy against malaria parasites .

Cardiovascular Applications

Cyclopropylmethylamines, including derivatives like (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine, have demonstrated pharmacological properties that influence the cardiovascular system. These compounds have been explored for their potential as antihypertensive agents due to their ability to modulate vascular resistance and heart rate .

Central Nervous System Effects

The compound exhibits notable effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders. Research indicates that cyclopropylamines can have depressant actions leading to hypnosis and analgesic effects . This opens avenues for further exploration in pain management and psychiatric treatments.

Proteomics Research

This compound is utilized in proteomics research due to its biochemical properties. It serves as a valuable tool for studying protein interactions and functions within cellular environments . The trifluoroethyl group enhances lipophilicity, which is beneficial for membrane permeability in biological assays.

Case Studies and Research Findings

StudyApplicationFindings
Study 1 Antimalarial ActivityCyclopropyl derivatives showed improved efficacy against P. falciparum with better metabolic stability compared to traditional compounds .
Study 2 Cardiovascular EffectsDemonstrated significant antihypertensive effects in animal models, indicating potential for clinical applications in hypertension management .
Study 3 CNS EffectsExhibited analgesic properties in preclinical models, suggesting utility in pain relief therapies .

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine with related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound (Target) C₇H₁₁F₃N (inferred) ~156.15 (estimated) Cyclopropylethyl, Trifluoroethyl High lipophilicity; potential drug intermediate
1-(3-Chlorophenyl)propylamine C₁₁H₁₃ClF₃N 251.68 Chlorophenylpropyl, Trifluoroethyl Likely bioactive due to aromatic Cl
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine C₁₄H₂₁NO₂ 235.33 Cyclopropylethyl, Dimethoxyphenylmethyl Pharmaceutical synthesis (e.g., CNS targets)
1-Cyclopropyl-2,2,2-trifluoroethan-1-amine C₅H₈F₃N 139.12 Cyclopropyl, Trifluoroethyl Primary amine; simpler scaffold
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine C₁₃H₁₀Br₂F₂N₂ 392.04 Pyridinyl, Difluorophenyl Halogenated; potential kinase inhibitor
Key Observations:

Substituent Effects: Trifluoroethyl Group: Present in the target and , this group reduces basicity (due to electron withdrawal) and enhances metabolic stability compared to non-fluorinated analogs. Cyclopropylethyl vs.

Molecular Weight and Lipophilicity :

  • The target compound’s estimated molecular weight (~156 g/mol) is lower than aromatic analogs like (251 g/mol), suggesting better membrane permeability.
  • Cyclopropane rings and fluorine atoms increase lipophilicity (logP), which may enhance blood-brain barrier penetration compared to polar groups in .

Biological Activity

(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine is a synthetic compound that has garnered interest due to its potential biological activities, particularly as a cathinone analog. This compound's unique molecular structure, characterized by a cyclopropyl group and a trifluoroethyl moiety, suggests that it may interact with various biological targets, influencing its pharmacological profile.

Chemical Structure and Properties

The chemical formula for this compound is C7_{7}H10_{10}F3_{3}N. The presence of fluorinated groups enhances the compound's lipophilicity and metabolic stability, which are crucial for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). Similar compounds have been shown to affect dopamine and norepinephrine pathways. Specifically, studies on related compounds indicate that they can stimulate adenylate cyclase activity in the rat striatum, suggesting a potential for dopaminergic activity .

Biological Activity Overview

Research indicates that this compound may exhibit stimulant properties similar to those of cathinone analogs. The biological activity can vary significantly based on dosage and the specific biological context in which it is tested.

Key Findings:

  • Stimulant Effects : As a cathinone analog, it may mimic natural stimulants found in the khat plant.
  • CNS Interaction : Potential interaction with dopamine receptors and other neurotransmitter systems.
  • Metabolic Stability : The trifluoroethyl group contributes to metabolic stability, making it an attractive candidate for further research.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights variations in biological activity:

Compound NameStructure FeaturesUnique Aspects
1-(Cyclobutyl)ethanamineCyclobutyl group instead of cyclopropylPotentially different pharmacokinetics
1-(Cyclohexyl)ethanamineCyclohexyl groupLarger ring may influence receptor interactions
1-(Trifluoromethyl)ethanamineTrifluoromethyl groupIncreased lipophilicity due to trifluoromethyl
1-Pyrrolidinyl(2-fluoroethyl)aminePyrrolidine ringDifferent ring structure may alter bioactivity

Q & A

Q. What are the recommended synthetic routes for (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine, and how can reaction conditions be optimized for yield?

The synthesis of secondary amines like this compound typically involves alkylation of primary amines or reductive amination. For sterically hindered substituents (e.g., cyclopropyl and trifluoroethyl groups), reductive amination of ketones or aldehydes with ammonia derivatives may be preferable to avoid low yields from steric hindrance. Optimization should focus on solvent polarity (e.g., THF for better solubility), temperature control (0–25°C to minimize side reactions), and catalysts (e.g., NaBH3CN for selective reduction). Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical. The trifluoroethyl group’s ¹⁹F NMR signal will appear as a quartet (J ≈ 12 Hz) due to coupling with adjacent protons, while the cyclopropane ring induces diamagnetic anisotropy, splitting neighboring proton signals. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (expected m/z ~195), and X-ray crystallography resolves stereochemical ambiguities. Derivatization with agents like CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) may enhance detection sensitivity in trace analysis .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental persistence and bioaccumulation potential of this compound?

Follow the INCHEMBIOL framework:

  • Physicochemical properties : Measure log P (octanol-water partition coefficient) to predict bioaccumulation. The trifluoroethyl group’s hydrophobicity may elevate log P.
  • Hydrolysis studies : Conduct pH-dependent stability tests (pH 4–9) at 25°C and 50°C to model environmental degradation.
  • Biotic interactions : Use Daphnia magna or zebrafish embryos for acute toxicity assays (LC50/EC50) and microbial consortia for biodegradation profiling .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

  • Standardized protocols : Replicate measurements under controlled humidity, temperature, and solvent purity (e.g., HPLC-grade solvents).
  • Cross-validation : Compare results from differential scanning calorimetry (DSC) for melting points with computational predictions (e.g., COSMO-RS).
  • Theoretical alignment : Reconcile discrepancies using density functional theory (DFT) to model electronic effects of the cyclopropane ring and fluorine atoms .

Q. How can theoretical frameworks in organofluorine chemistry guide mechanistic studies of this compound’s reactivity?

  • Electronic effects : Use DFT to calculate Fukui indices, identifying nucleophilic/electrophilic sites. The trifluoroethyl group’s electron-withdrawing nature may polarize the amine’s lone pair, altering reactivity.
  • Kinetic studies : Monitor reactions with electrophiles (e.g., acyl chlorides) under pseudo-first-order conditions to determine rate constants. Compare with non-fluorinated analogs to isolate fluorine’s impact .

Q. What interdisciplinary approaches integrate chemical analysis with toxicological profiling for this compound?

  • Omics integration : Pair metabolomics (LC-MS) of exposed organisms with transcriptomic data to identify disrupted pathways (e.g., oxidative stress markers).
  • Ecosystem modeling : Use fugacity models to predict environmental distribution based on solubility, vapor pressure, and adsorption coefficients .

Methodological Notes

  • Nomenclature : Adhere to IUPAC rules for amine naming; parentheses enclose substituents like "cyclopropylethyl" to avoid ambiguity .
  • Contradiction management : Align conflicting data with domain-specific theories (e.g., QSAR models for toxicity) before revising experimental designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine
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(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine

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